(r)-1-Amino-3-methylbutan-2-ol
Description
Significance in Chiral Chemistry and Stereoselective Synthesis
The importance of (R)-1-Amino-3-methylbutan-2-ol lies in its chirality. In a world where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, the ability to selectively produce one enantiomer over another is paramount. This process, known as stereoselective synthesis, heavily relies on chiral molecules like (R)-Valinol to act as auxiliaries, catalysts, or starting materials.
The presence of both an amine and an alcohol functional group allows for the creation of a diverse range of chiral ligands and catalysts. These, in turn, are employed in numerous asymmetric reactions to control the stereochemical outcome, leading to the desired enantiomer with high purity.
Role as a Versatile Chiral Building Block in Organic Chemistry
This compound serves as a foundational chiral building block, a starting molecule from which more complex chiral structures can be constructed. Its utility stems from the differential reactivity of its amino and hydroxyl groups, allowing for sequential and selective chemical modifications.
A primary application is in the synthesis of chiral oxazoline (B21484) ligands. wikipedia.org These ligands, when complexed with various metals, form highly effective catalysts for a wide array of asymmetric transformations, including hydrogenations, cycloadditions, and alkylations. wikipedia.orgacademie-sciences.fr The isopropyl group derived from the valine precursor provides a specific steric environment that influences the approach of reactants to the catalytic center, thereby directing the stereoselectivity of the reaction.
Overview of Current Research Trajectories and Applications
Current research continues to expand the applications of this compound and its derivatives. Scientists are exploring its use in the development of novel catalysts for challenging asymmetric transformations. For instance, derivatives of (R)-Valinol have been used to create ligands for asymmetric transfer hydrogenation of ketones, yielding chiral alcohols with high enantiomeric excess. academie-sciences.fr
Furthermore, the compound is a key intermediate in the synthesis of pharmacologically active molecules. Its structural motif is found in various drug candidates and approved medicines. For example, it is a component in the synthesis of Elvitegravir, an HIV integrase inhibitor. chemicalbook.com Research also extends to its use in preparing inhibitors for enzymes like GSK-3β, which are implicated in conditions such as Alzheimer's disease. chemicalbook.com
Biocatalysis represents another burgeoning research area, where enzymes are used to produce this compound with exceptional optical purity. researchgate.net This sustainable approach offers milder reaction conditions compared to traditional chemical methods. researchgate.net
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₃NO |
| Molecular Weight | 103.16 g/mol |
| Melting Point | 35-36 °C |
| Boiling Point | 75-77 °C at 8 mmHg |
| Density | 0.926 g/mL |
Data sourced from various chemical suppliers and databases. wikipedia.orgsigmaaldrich.comsigmaaldrich.com
Selected Applications in Asymmetric Catalysis
| Reaction Type | Ligand/Catalyst System | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Asymmetric Henry Reaction | Copper(II) complexes with bis(oxazoline) ligands | Up to 90% ee | academie-sciences.fr |
| Asymmetric Transfer Hydrogenation | Ruthenium complexes with C₂-symmetric bis(phosphinite) ligands | Up to 79% ee | academie-sciences.fr |
| Asymmetric Friedel-Crafts Alkylation | Copper(II) complexes with bis(oxazolinyl)thiophene ligands | Up to 81% ee | nih.gov |
The continued exploration of this compound and its derivatives promises to yield further innovations in asymmetric synthesis, with far-reaching implications for the pharmaceutical and fine chemical industries.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H13NO |
|---|---|
Molecular Weight |
103.16 g/mol |
IUPAC Name |
(2R)-1-amino-3-methylbutan-2-ol |
InChI |
InChI=1S/C5H13NO/c1-4(2)5(7)3-6/h4-5,7H,3,6H2,1-2H3/t5-/m0/s1 |
InChI Key |
KYUPIHBUKDNZKE-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)[C@H](CN)O |
Canonical SMILES |
CC(C)C(CN)O |
Origin of Product |
United States |
Stereoselective Synthesis Methodologies for R 1 Amino 3 Methylbutan 2 Ol
Biocatalytic and Chemoenzymatic Approaches
Biocatalysis utilizes enzymes, either as isolated proteins or within whole cells, to catalyze chemical transformations. nih.gov These methods are prized for their high enantio-, regio-, and chemoselectivity. semanticscholar.org Chemoenzymatic synthesis combines enzymatic steps with traditional chemical reactions, leveraging the strengths of both methodologies to create efficient and novel synthetic pathways. nih.govuniovi.es These approaches are particularly effective for producing optically active molecules like (R)-1-Amino-3-methylbutan-2-ol, where precise control of stereochemistry is paramount. uni-greifswald.de
Enzyme-mediated reductive amination of a corresponding keto-precursor, such as 1-hydroxy-3-methylbutan-2-one, is a direct and atom-economical approach to synthesizing chiral amino alcohols. This transformation is typically catalyzed by dehydrogenases, which utilize a cofactor like NAD(P)H. thieme-connect.de
Amine dehydrogenases (AmDHs) are enzymes capable of catalyzing the asymmetric reductive amination of ketones to produce chiral amines. thieme-connect.de While initially developed through protein engineering, studies have shown that some wild-type AmDHs are effective for the synthesis of small, functionalized chiral amines and amino alcohols without the need for modification. frontiersin.orgresearchgate.net
Research has demonstrated the potential of several native AmDHs for producing vicinal amino alcohols from their corresponding hydroxy ketones. frontiersin.org For instance, a study utilizing AmDHs from various microbial sources tested their efficacy in the reductive amination of ketones bearing a terminal alcohol. The results showed that enzymes from MsmeAmDH and MicroAmDH achieved good conversions (up to 91.5%) for substrates like 1-hydroxypropan-2-one and 1-hydroxybutan-2-one. frontiersin.org Specifically for the synthesis of (3S)-3-aminobutan-2-ol, a close structural analog to valinol, conversions between 64.3% and 73.3% were achieved with four different tested AmDHs. frontiersin.org These enzymes display high enantioselectivity, producing the (S)-enantiomer with excellent purity. frontiersin.orgresearchgate.net The process relies on a cofactor regeneration system, often using glucose dehydrogenase (GDH) to recycle the NADP⁺. researchgate.net
| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |
| MsmeAmDH | (S)-3-aminobutan-1-ol | >99 | 99.5 | S |
| MsmeAmDH | (3S)-3-aminobutan-2-ol | 64.3-73.3 | 99.4 | S |
| MsmeAmDH | (S)-butan-2-amine | >99 | 93.6 | S |
| CfusAmDH | (3S)-3-aminobutan-2-ol | 64.3-73.3 | >99 | S |
| MicroAmDH | (S)-2-aminobutan-1-ol | 91.5 | >99 | S |
Table 1: Performance of various wild-type Amine Dehydrogenases in the synthesis of small chiral amines and amino alcohols. Data compiled from studies on analogous substrates. frontiersin.orgresearchgate.net
Alcohol dehydrogenases (ADHs) are versatile biocatalysts that facilitate the stereoselective reduction of prochiral ketones to chiral alcohols. nih.govfrontiersin.org In the context of amino alcohol synthesis, ADHs can be employed to reduce an α-amino ketone, establishing the stereochemistry of the hydroxyl group. This pathway is contingent on the prior synthesis of the α-amino ketone precursor.
ADHs from various microorganisms, such as Lactobacillus brevis and Candida parapsilosis, show high activity and stereoselectivity. nih.gov For example, the ADH-catalyzed reduction of 3-amino-3-methylbutan-2-one (B3055331) using an enzyme from Lactobacillus brevis has been reported to achieve 95% conversion and an enantiomeric excess (ee) of 98%. The reaction mechanism involves a hydride transfer from a nicotinamide (B372718) cofactor (NADH or NADPH) to the carbonyl group of the substrate within the enzyme's active site. frontiersin.org The stereochemical outcome—whether the hydride is delivered to the re or si face of the ketone—is dictated by the specific enzyme used, leading to either the (R) or (S) alcohol. frontiersin.org Efficient cofactor regeneration, for instance, using glucose and glucose dehydrogenase, is crucial for driving the reaction to completion and making the process economically viable.
| Enzyme Source | Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Key Conditions |
| Lactobacillus brevis | 3-Amino-3-methylbutan-2-one | 95 | 98 | Aqueous buffer (pH 7.0), 30°C, NADPH regeneration with glucose dehydrogenase. |
| Candida parapsilosis (CpRCR) | Various prochiral ketones | - | >99 (for some substrates) | Phosphate buffer (pH 7.0), 30°C, NADH. nih.gov |
| Lactobacillus kefir | Various prochiral ketones | 65-99.9 | >99 (for many substrates) | Buffered solution (pH 7.5), up to 100 mM substrate. nih.gov |
Table 2: Examples of ADH-catalyzed stereoselective reduction of ketones. nih.govnih.gov
Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. In an enzymatic kinetic resolution, an enzyme selectively reacts with one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, enantiopure substrate from the product. semanticscholar.org
Lipases are a class of enzymes commonly used for kinetic resolution, typically by catalyzing the enantioselective acylation of a racemic alcohol or the hydrolysis of a racemic ester. polimi.itnih.gov In the case of racemic 1-amino-3-methylbutan-2-ol (B1292000), a lipase (B570770) could be used to selectively acylate one of the enantiomers, for instance using an acyl donor like vinyl acetate (B1210297). nih.gov This would result in a mixture of the acylated enantiomer and the unreacted, optically pure enantiomer, which can then be separated.
However, the efficiency of lipase-catalyzed resolution for small, short-chain amines and amino alcohols can be low. frontiersin.orgresearchgate.net The well-known ChiPros™ process by BASF, which uses lipase-catalyzed acetylation, is highly efficient for many amines but struggles with smaller substrates. researchgate.net For example, the kinetic resolution of 3-methylbutan-2-amine has a low E-value (enantioselectivity value) of 80. researchgate.net This is attributed to the similar size of the substituent groups attached to the stereocenter, which makes it difficult for the enzyme's active site to discriminate between the two enantiomers. researchgate.net
| Enzyme | Substrate Type | Acyl Donor | Typical Result | Challenge for Small Amino Alcohols |
| Lipase (e.g., from Candida antarctica, Pseudomonas cepacia) | Racemic Alcohols/Amines | Vinyl acetate, Vinyl butanoate, Diethyl carbonate | High conversion and ee for suitable substrates. semanticscholar.orgpolimi.it | Low enantioselectivity (E-value) due to poor steric discrimination between small R-groups. researchgate.net |
Table 3: General principles and challenges of lipase-catalyzed kinetic resolution for small amino alcohols. researchgate.netsemanticscholar.orgpolimi.it
An alternative to lipase-catalyzed acylation is the enzymatic hydrolysis of a racemic ester. nih.gov In this approach, a racemic mixture of 1-amino-3-methylbutan-2-ol would first be chemically converted into an ester derivative (e.g., an acetate ester). This racemic ester is then treated with an enzyme, such as a lipase or a protease, in an aqueous medium. nih.gov
The enzyme selectively hydrolyzes one of the ester enantiomers back into the corresponding alcohol, while leaving the other ester enantiomer untouched. nih.gov This results in a mixture of an optically pure alcohol and an optically pure ester, which can be separated. The unreacted ester can then be chemically hydrolyzed to yield the other enantiomer of the alcohol. Proteases like α-chymotrypsin and subtilisin, as well as various lipases, have been successfully used for the resolution of amino acid esters via this method. nih.gov The choice of enzyme is critical for achieving high enantioselectivity. nih.gov
| Step | Description | Reactants | Products |
| 1. Esterification | Chemical conversion of the racemic amino alcohol to its ester derivative. | Racemic 1-amino-3-methylbutan-2-ol, Acylating agent | Racemic 1-amino-3-methyl-2-butyl acetate |
| 2. Enzymatic Hydrolysis | Selective hydrolysis of one ester enantiomer by an enzyme (e.g., lipase, protease). nih.gov | Racemic ester, Water, Enzyme | This compound + (S)-1-Amino-3-methyl-2-butyl acetate |
| 3. Separation | Standard separation of the alcohol and the unreacted ester. | Mixture from Step 2 | Pure (R)-alcohol and Pure (S)-ester |
Table 4: Conceptual workflow for the resolution of this compound via enzymatic ester hydrolysis. nih.gov
Biosynthetic Pathways and Metabolic Engineering for Amino Alcohol Production
Recent advancements in metabolic engineering have enabled the production of various amino alcohols, including branched-chain variants. biorxiv.orgbiorxiv.orgresearchgate.net By engineering non-natural biosynthetic pathways in host organisms like Escherichia coli, researchers can produce a range of long-chain alcohols. pnas.org These artificial pathways often extend natural amino acid biosynthesis routes. For instance, the chain elongation activity of enzymes like 2-isopropylmalate synthase can be engineered to produce novel keto acids, which are then converted to alcohols. pnas.org
A novel and highly versatile approach for producing amino alcohols involves the engineering of polyketide synthase (PKS) systems. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.netosti.govdntb.gov.ua This strategy utilizes a modular PKS platform to generate a terminal aldehyde, which can then be converted to an amino alcohol via a transaminase. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net
This platform has demonstrated significant tunability. For example, by replacing the standard malonyl-CoA-specific acyltransferase with methyl- or ethylmalonyl-CoA-specific versions, branched-chain amino alcohols can be produced. biorxiv.orgbiorxiv.orgresearchgate.net In Streptomyces albus, this engineered PKS-transaminase pathway has successfully produced a variety of amino alcohols, including 4-amino-3-methyl-2-butanol. biorxiv.org The productivity of these systems can be enhanced by optimizing the supply of acyl-CoA substrates, with titers of related diols reaching up to 1 g/L in shake flask cultures. biorxiv.orgresearchgate.net
Table 1: Examples of Amino Alcohols Produced via Engineered PKS-Transaminase Systems
| Amino Alcohol | Producing Organism | Key Engineering Strategy | Reference |
|---|---|---|---|
| 1-Aminohexan-3-ol | S. albus | PKS-TR-TA system with FkbS overexpression | biorxiv.org |
| 4-Amino-3-methyl-2-butanol | S. albus | PKS-TR-TA with RimM7 AT exchange | biorxiv.org |
Asymmetric Organocatalytic and Metal-Catalyzed Syntheses
Asymmetric catalysis provides a powerful toolkit for the enantioselective synthesis of chiral molecules like this compound. These methods often offer high stereoselectivity and yield under mild conditions.
Chiral Auxiliary-Directed Syntheses
The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry during a synthesis. The auxiliary, a chiral molecule temporarily incorporated into the substrate, directs the formation of a new stereocenter before being cleaved to yield the desired enantiomerically pure product. diva-portal.org
Reductive amination is a versatile method for forming amines from carbonyl compounds. d-nb.inforesearchgate.net When a chiral amine, such as (R)-1-methylbenzylamine, is used as the nitrogen source, it can induce asymmetry in the product. d-nb.infogoogle.com This process involves the reaction of a ketone with the chiral amine to form a diastereomeric imine intermediate, which is then reduced. The diastereoselectivity of this reduction can often be controlled to favor one isomer.
The use of (R)-1-methylbenzylamine as a chiral auxiliary has been explored for the synthesis of various chiral amines. d-nb.infogoogle.com Subsequent removal of the methylbenzyl group, typically through hydrogenolysis, yields the target chiral primary amine. google.com The efficiency of this approach can be influenced by factors such as the choice of reducing agent and the reaction conditions. The use of Lewis acids can sometimes enhance the diastereoselectivity of the reductive amination step. google.com
The formation of chiral imine intermediates is a key step in many asymmetric amine syntheses. These intermediates can be generated from a chiral aldehyde or ketone, or by reacting an achiral carbonyl compound with a chiral amine. diva-portal.org The facial bias of the chiral imine then directs the approach of a nucleophile or reducing agent, leading to a diastereoselective transformation. researchgate.net
For example, chiral imines derived from (+)-α-methylbenzylamine have been used in asymmetric 1,3-dipolar cycloaddition reactions to produce enantiomerically enriched syn-amino alcohols with good yield and selectivity. diva-portal.org The stereochemical outcome of reactions involving chiral imines is often highly dependent on the structure of the imine and the reaction conditions employed.
Stereoselective Reduction of Precursor Ketones and Derivatives
The stereoselective reduction of α-amino ketones is a direct and widely used method for the synthesis of vicinal amino alcohols. rsc.orgacs.org The choice of reducing agent and the nature of the nitrogen-protecting group are crucial for controlling the diastereoselectivity of the reduction, allowing access to either syn or anti amino alcohol isomers. acs.orgtohoku.ac.jp
For instance, the reduction of N-carbamate-protected amino ketones with reagents like lithium tri-tert-butoxyaluminum hydride often selectively yields anti-amino alcohols. acs.org Conversely, using the same reducing agent with N-trityl-protected amino ketones can favor the formation of syn-amino alcohols. acs.org Other reducing agents, such as catecholborane and zinc borohydride, have also been shown to provide high diastereoselectivity in the reduction of α-amino ketones. tohoku.ac.jpresearchgate.netresearchgate.net Metal-catalyzed asymmetric reduction using chiral Lewis acids has also been developed, offering high enantioselectivities for the synthesis of β-amino alcohols. thieme-connect.com
Table 2: Stereoselective Reduction of α-Amino Ketones
| Precursor | Reducing Agent/Catalyst | Predominant Diastereomer | Reference |
|---|---|---|---|
| N-Carbamate-protected α-amino ketone | LiAlH(O-t-Bu)₃ | anti-amino alcohol | acs.org |
| N-Trityl-protected α-amino ketone | LiAlH(O-t-Bu)₃ | syn-amino alcohol | acs.org |
| Serine-derived γ-amino-β-ketosulfone | Zn(BH₄)₂ | anti-γ-hydroxy β-amino alcohol | researchgate.net |
| α-Amino ketone | Catecholborane | anti-amino alcohol | tohoku.ac.jpresearchgate.net |
An in-depth examination of the synthetic methodologies for producing the chiral building block this compound, commonly known as (R)-valinol, reveals a variety of sophisticated and stereoselective strategies. These methods are crucial for accessing this compound in high optical purity for its applications in asymmetric synthesis and pharmaceuticals. The following sections detail several key approaches, from catalytic hydrogenations to complex cyclization and rearrangement reactions.
2
1 Transition Metal-Catalyzed Hydrogenation (e.g., Pd/C, Ru-BINAP)
Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral alcohols from prochiral ketones. For the synthesis of this compound, this typically involves the reduction of a corresponding α-amino ketone precursor. Ruthenium complexes featuring chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly effective. sigmaaldrich.cnnobelprize.org
The catalyst system, often a combination of a Ru(II) precursor, a chiral diphosphine ligand like (R)-BINAP, and a chiral diamine, facilitates the highly enantioselective transfer of hydrogen to the carbonyl group. sigmaaldrich.cnresearchgate.net The substrate, an N-protected α-amino ketone, coordinates to the chiral metal center, allowing for facial discrimination of the ketone and subsequent hydrogenation to yield the desired (R)-amino alcohol with high enantiomeric excess (ee). researchgate.net The choice of protecting group on the amine is critical to prevent catalyst poisoning and to influence the stereochemical outcome. While palladium on carbon (Pd/C) is a common hydrogenation catalyst, achieving high enantioselectivity without a chiral modifier is challenging; thus, chiral complexes like Ru-BINAP are generally preferred for this asymmetric transformation. orgsyn.org
Table 1: Representative Results for Ru-Catalyzed Asymmetric Hydrogenation of Amino Ketones
| Catalyst System | Substrate Type | Solvent | H₂ Pressure | Yield | Enantiomeric Excess (ee) | Citation |
|---|---|---|---|---|---|---|
| Ru-diphosphine/diamine | α-N-heteroaryl ketones | 2-propanol | - | Up to 99% | >99% | researchgate.net |
| RuCl₂(R-BINAP)₂(DMF)n | α-amino ketones | Methanol | 4 atm | High | Up to 99.8% | sigmaaldrich.cn |
2 Diastereoselective Reduction with Metal Hydride Reagents (e.g., LiAlH(O-t-Bu)₃)
The diastereoselective reduction of chiral β-amino ketones is a cornerstone for synthesizing specific stereoisomers of 1,2-amino alcohols. When the goal is to produce the anti-diastereomer, lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) is a highly effective reagent. researchgate.nettohoku.ac.jp This method often follows a proline-catalyzed Mannich reaction that first establishes a chiral β-amino ketone intermediate. researchgate.net
The stereochemical outcome is dictated by a chelation-controlled mechanism. The substrate's amino and keto groups coordinate to the lithium cation, forming a rigid five-membered ring intermediate. The bulky hydride reagent then attacks from the less sterically hindered face, leading to the selective formation of the anti-amino alcohol. clockss.org Research has shown that this reduction can proceed in excellent yield and with high diastereoselectivity, often exceeding a 19:1 ratio of anti to syn isomers. clockss.org
3 Diastereoselective Reduction with Borane (B79455) Reagents (e.g., Catecholborane)
To obtain the complementary syn-diastereomer of a 1,2-amino alcohol, borane reagents such as catecholborane are employed. researchgate.nettohoku.ac.jp This approach provides a valuable alternative to metal hydride reagents, allowing for controlled access to the opposite stereoisomer from the same β-amino ketone precursor.
The mechanism of reduction with catecholborane is generally governed by non-chelation control, often described by the Felkin-Anh model. The reagent approaches the carbonyl group from the face opposite to the largest substituent at the α-carbon, resulting in the preferential formation of the syn-amino alcohol. tohoku.ac.jp This stereocomplementary strategy, when paired with metal hydride reductions, provides a comprehensive toolkit for synthesizing all possible diastereomers of α-substituted β-amino alcohols. researchgate.net
Table 2: Comparison of Diastereoselective Reducing Agents for β-Amino Ketones
| Reagent | Typical Product | Stereochemical Control | Diastereomeric Ratio (dr) | Citation |
|---|---|---|---|---|
| LiAlH(O-t-Bu)₃ | anti-amino alcohol | Chelation | >19:1 | researchgate.netclockss.org |
| Catecholborane | syn-amino alcohol | Non-chelation (Felkin-Anh) | High | researchgate.nettohoku.ac.jp |
3 Proline-Mediated Asymmetric Mannich Reactions as Synthetic Routes
The organocatalytic asymmetric Mannich reaction is a highly efficient method for constructing chiral β-amino aldehydes or ketones, which are direct precursors to this compound. rsc.org (S)-Proline is a widely used and effective catalyst for this transformation. thieme-connect.comspringernature.com The reaction is typically a three-component coupling involving an aldehyde (e.g., isobutyraldehyde), a second aldehyde or ketone, and an amine (e.g., p-anisidine). researchgate.nettohoku.ac.jp
The proposed mechanism involves the formation of an enamine from proline and one of the aldehyde substrates, which then attacks an imine formed in situ from the other aldehyde and the amine component. springernature.com This sequence creates two new stereocenters with high diastereo- and enantioselectivity. The resulting β-amino aldehyde can then be directly reduced (e.g., with NaBH₄) or undergo further elaboration followed by a diastereoselective reduction as described above to furnish the target amino alcohol. researchgate.nettohoku.ac.jp This approach is valued for its operational simplicity, use of a metal-free catalyst, and ability to generate high optical purity. thieme-connect.com
4 Epoxide Ring-Opening Strategies for Amino Alcohol Formation
The ring-opening of chiral epoxides with nitrogen nucleophiles is a fundamental and reliable strategy for synthesizing 1,2-amino alcohols. rsc.orgnih.gov To synthesize this compound, the process would typically start with a chiral epoxide, such as (R)-2-isopropyl-oxirane. This epoxide can be synthesized from L-valine or via asymmetric epoxidation.
The reaction involves the nucleophilic attack of an amine (or an azide (B81097) followed by reduction) at one of the epoxide's carbon atoms. nih.govjsynthchem.com The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the point of attack. To achieve the desired this compound stereochemistry, the nucleophile must attack the less substituted carbon of the chiral epoxide. This regioselectivity is generally favored, especially under neutral or basic conditions, due to steric hindrance. jsynthchem.com This method is powerful because the stereochemistry of the two adjacent centers is precisely controlled by the chirality of the starting epoxide and the nature of the ring-opening reaction. rsc.org
5 Cyclizative Rearrangements to Form Amino Alcohol-Derived Heterocycles
Chiral amino alcohols like this compound are valuable building blocks for the synthesis of more complex heterocyclic structures through cyclizative rearrangements. acs.orgresearchgate.net These reactions transform the linear amino alcohol backbone into cyclic systems such as pyrrolidines, piperidines, or morpholinones, which are common motifs in bioactive molecules. acs.orgnih.gov
One such strategy involves the reaction of the amino alcohol with linear diketoesters, catalyzed by a Lewis acid like ZnCl₂. This process can lead to the formation of morpholin-2-ones bearing an aza-quaternary center with high diastereoselectivity, where the stereochemistry is directed by the chiral amino alcohol. nih.gov Another approach involves the conjugate addition of the amino alcohol to a vinyl sulfone, followed by a sequence of N-benzylation, chlorination, and intramolecular alkylation, which can yield substituted pyrrolidines via an aziridinium (B1262131) ion intermediate. acs.org These transformations highlight the synthetic utility of the amino alcohol as a chiral scaffold for building complex molecular architectures.
6 Copper-Catalyzed Aminoalkoxylation for Polyheterocyclic Systems
Copper catalysis provides powerful tools for advanced transformations of amino alcohols into polyheterocyclic systems. Reactions like copper-catalyzed aminooxygenation or aminoalkoxylation enable the construction of C-N and C-O bonds in a single step, often with high levels of stereocontrol. acs.orgacs.org These methods are used to synthesize valuable nitrogen-containing heterocycles like pyrrolidines and indolines. acs.org
For example, an intramolecular copper-catalyzed aminooxygenation of an alkene tethered to an N-arylsulfonyl amine can produce chiral methyleneoxy-functionalized pyrrolidines. acs.org While this specific example doesn't start with a pre-formed amino alcohol, related copper-catalyzed processes can utilize chiral amino alcohols to direct the stereochemical outcome of reactions that build complex heterocyclic frameworks. nih.govunimi.it These methods are at the forefront of synthetic chemistry, enabling the efficient assembly of drug-like molecules from simple, readily available precursors. nih.gov
Chemical Resolution of Racemic 1-Amino-alkan-2-ol Compounds
Chemical resolution is a classical and industrially viable method for separating enantiomers. rsc.org This technique involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by conventional methods like crystallization. rsc.orgchemicalbook.com
Diastereomeric Salt Formation with Chiral Acids (e.g., (-)-Dibenzoyl-L-tartaric acid, N-Tosyl-leucine)
The formation of diastereomeric salts is a widely used strategy for the resolution of racemic amines like 1-amino-3-methylbutan-2-ol. rsc.org This process utilizes a single enantiomer of a chiral acid to react with the racemic base. The resulting diastereomeric salts, (R)-amine-(chiral acid) and (S)-amine-(chiral acid), possess distinct solubilities, enabling the less soluble salt to be selectively crystallized from a suitable solvent. chemicalbook.comgoogle.com
(-)-Dibenzoyl-L-tartaric acid is a prominent resolving agent used in this context. chemicalbook.comchimia.ch It effectively forms crystalline diastereomeric salts with racemic amino alcohols, facilitating the separation of the desired enantiomer. chemicalbook.com The general procedure involves dissolving the racemic amino alcohol and the chiral acid in a solvent, allowing the less soluble diastereomeric salt to crystallize upon cooling or concentration of the solution. This crystalline salt can then be isolated by filtration. google.com Subsequent treatment of the isolated diastereomeric salt with a base liberates the enantiomerically enriched amine.
N-Tosyl-leucine (TOSLEU) is another effective chiral resolving agent for 1-amino-alkan-2-ol compounds. google.comgoogle.com The process involves dissolving the racemic 1-amino-3-methylbutan-2-ol and one of the enantiomers of N-Tosyl-leucine (either R or S, depending on the desired product enantiomer) in a solvent such as absolute ethanol. google.com The less soluble diastereomeric salt precipitates and can be recovered by filtration. google.com The desired enantiomer of the amino alcohol is then obtained by treating the diastereomeric salt in a basic medium. google.com A key advantage of using N-Tosyl-leucine is the potential for its recovery and reuse after the resolution process. google.com
| Resolving Agent | Target Compound | Key Steps | Outcome |
| (-)-Dibenzoyl-L-tartaric acid | Racemic 1-Amino-alkan-2-ols | 1. Dissolution with racemic amine. 2. Formation of diastereomeric salt. 3. Crystallization and filtration. 4. Liberation of the enantiomerically pure amine. | Separation of enantiomers through differential solubility of diastereomeric salts. chemicalbook.comgoogle.com |
| N-Tosyl-leucine (TOSLEU) | Racemic 1-Amino-3-methylbutan-2-ol | 1. Dissolution with one equivalent of racemic amine and 0.5 to 1 equivalent of an enantiomer of TOSLEU in a solvent (e.g., ethanol). google.com 2. Agitation and filtration to recover the less soluble diastereoisomeric salt. google.com 3. Treatment with a base to liberate the desired enantiomer. google.com | Efficient resolution of 1-amino-alkan-2-ols with the potential for resolving agent recovery. google.com |
Preferential Crystallization Techniques for Enantiomer Separation
Preferential crystallization, also known as resolution by entrainment, is a method applicable to racemic mixtures that form conglomerates. A conglomerate is a mechanical mixture of crystals of the two pure enantiomers, as opposed to a racemic compound where both enantiomers are present in the same crystal lattice. uctm.edu This technique relies on inducing the crystallization of one enantiomer from a supersaturated solution of the racemate by seeding it with crystals of the desired enantiomer. uctm.edu
While direct preferential crystallization is only possible for conglomerate-forming systems, modifications to the resolution process can sometimes induce conglomerate behavior. For instance, it has been observed that the addition of trans-cinnamic acid to certain 1-amino-alkan-2-ol compounds after their initial resolution can lead to the formation of a conglomerate. google.com This allows for the application of preferential crystallization techniques to recover the enantiomeric excess and significantly enhance the yield and enantiomeric purity, often achieving levels around 99%. google.com
The process generally involves preparing a supersaturated solution of the racemic mixture at a specific temperature. Then, a small number of seed crystals of the desired enantiomer are introduced. This "entrains" the crystallization of that enantiomer, while the other enantiomer remains in the solution. uctm.edu The crystallized product is then filtered off before the other enantiomer begins to crystallize. This cycle can be repeated to separate both enantiomers from the racemic mixture.
| Technique | Principle | Application to 1-Amino-alkan-2-ols | Advantages |
| Preferential Crystallization | Seeding a supersaturated racemic solution with crystals of one enantiomer to induce its selective crystallization. uctm.edu | Can be applied when the system forms a conglomerate, which can sometimes be induced by additives like trans-cinnamic acid. google.com | Potentially a very efficient and cost-effective method for large-scale enantiomer separation. uctm.edu |
Application in Chiral Ligand and Auxiliary Design
Design Principles for Chiral Ligands Incorporating (R)-1-Amino-3-methylbutan-2-ol Scaffolds
The versatility of this compound allows for its integration into various ligand architectures, each tailored for specific catalytic applications. Key to their success is the predictable and controllable stereochemical influence exerted by the bulky isopropyl group and the coordinating amino and hydroxyl functionalities.
β-amino alcohols derived from this compound are a fundamental class of ligands in asymmetric catalysis. acs.orgresearchgate.net These ligands can coordinate to a metal center through both the nitrogen and oxygen atoms, forming a stable five-membered chelate ring. This chelation, coupled with the steric hindrance provided by the isopropyl group, creates a rigid and well-defined chiral pocket around the metal. This controlled environment is crucial for achieving high levels of enantioselectivity in various reactions. For instance, these ligands have been successfully employed in the asymmetric ring-opening of meso-epoxides and in asymmetric aldol (B89426) reactions. acs.orgrsc.org The choice of the metal and the specific substitution on the amino alcohol can be fine-tuned to optimize both the reactivity and the stereoselectivity of the catalytic system.
Bis(oxazoline) (BOX) and bis(imidazoline) ligands are privileged C2-symmetric ligands in asymmetric catalysis. mdpi.com The synthesis of these ligands often involves the condensation of a dicarboxylic acid derivative with two equivalents of a chiral amino alcohol, such as this compound. taltech.ee The resulting ligands possess two chiral oxazoline (B21484) or imidazoline (B1206853) rings, which coordinate to a metal center in a pincer-like fashion. This C2-symmetry minimizes the number of possible diastereomeric transition states, often leading to high enantioselectivities. These ligands, in complex with metals like copper or palladium, have proven to be highly effective in a range of asymmetric transformations, including Friedel-Crafts alkylations and Diels-Alder reactions. mdpi.comnih.gov The modular nature of their synthesis allows for the systematic variation of both the backbone and the substituents on the chiral amino alcohol, enabling the optimization of the ligand for a specific reaction. taltech.ee
Chiral tetradentate pyridylimine ligands represent a more complex class of ligands that can be synthesized using this compound. These ligands typically incorporate two pyridine (B92270) rings and two imine functionalities derived from the chiral amino alcohol. The four donor atoms can wrap around a metal ion, creating a highly constrained and stereochemically defined environment. This coordination geometry is particularly well-suited for controlling the stereochemistry of reactions at octahedral metal centers. Dinuclear complexes of these ligands have been investigated for their potential in cooperative catalysis and anion recognition. aablocks.com
Role in Asymmetric Catalysis
Ligands derived from this compound have found widespread application in a multitude of asymmetric catalytic reactions. The specific role of the ligand is to transfer its chiral information to the substrate during the catalytic cycle, thereby directing the formation of one enantiomer over the other.
Asymmetric Hydrogenation Reactions with Metal-Ligand Complexes
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols from prochiral ketones. Metal complexes bearing ligands derived from this compound have been utilized as catalysts in these reactions. For example, ruthenium complexes with chiral amino alcohol-based ligands have been shown to effectively catalyze the transfer hydrogenation of ketones, producing chiral secondary alcohols with good conversions and enantioselectivities. rsc.org The ligand's structure is crucial in creating a chiral environment that differentiates between the two prochiral faces of the ketone, leading to the preferential formation of one enantiomer of the alcohol product.
Table 1: Asymmetric Hydrogenation of Ketones
| Ketone Substrate | Catalyst System | Conversion (%) | Enantiomeric Excess (ee %) | Product | Reference |
| 3-methylbutan-2-one | RuCl2(indan-ambox)(PPh3) / t-BuOK | >99 | 65 | (R)-3-methylbutan-2-ol | rsc.org |
| Acetophenone | RuCl2(indan-ambox)(PPh3) / t-BuOK | >99 | 93 | (R)-1-phenylethanol | rsc.org |
| 3'-methylacetophenone | RuCl2(indan-ambox)(PPh3) / t-BuOK | >99 | 95 | (R)-1-(3'-methylphenyl)ethanol | rsc.org |
| 3'-methoxyacetophenone | RuCl2(indan-ambox)(PPh3) / t-BuOK | >99 | 90 | (R)-1-(3'-methoxyphenyl)ethanol | rsc.org |
This table is interactive and allows for sorting and filtering of data.
Asymmetric Alkylation Reactions (e.g., Friedel-Crafts Alkylation)
Asymmetric Friedel-Crafts alkylation is a key C-C bond-forming reaction for the synthesis of chiral aromatic compounds. beilstein-journals.org Chiral metal complexes, particularly those of copper(II) with bis(oxazoline) ligands derived from amino alcohols like this compound, are highly effective catalysts for this transformation. mdpi.commdpi.com These catalysts have been successfully applied to the enantioselective alkylation of indoles with nitroalkenes, affording the corresponding products in high yields and with excellent enantioselectivities. researchgate.net The catalyst facilitates the reaction by coordinating to the electrophile, thereby activating it towards nucleophilic attack by the indole, while the chiral ligand environment dictates the stereochemical outcome of the C-C bond formation.
Table 2: Asymmetric Friedel-Crafts Alkylation of Indole with β-Nitrostyrenes
| Ligand | Metal Salt | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 2,5-bis(oxazolinyl)thiophene | Cu(OTf)2 | Toluene | up to 76 | up to 81 | mdpi.com |
| bis(oxazoline) | Cu(II) | Not Specified | Not Specified | Not Specified | mdpi.com |
| Diphenylamine-linked bis(imidazoline) | Not Specified | Not Specified | up to 97 | up to 98 | researchgate.net |
This table is interactive and allows for sorting and filtering of data.
Asymmetric Reduction of Prochiral Substrates (e.g., Aromatic Ketones)
This compound is a key building block for catalysts used in the asymmetric reduction of prochiral ketones to optically active secondary alcohols, which are important intermediates in the pharmaceutical industry. nih.govresearchgate.net One notable application is in the formation of oxazaborolidine catalysts, which are highly effective for the borane-mediated reduction of ketones. benthamopen.com
Novel spiroborate esters derived from this compound have also been developed as highly efficient catalysts for the asymmetric borane (B79455) reduction of various prochiral ketones. nih.gov For instance, a catalyst prepared from diphenyl valinol, a derivative of (R)-valinol, demonstrated exceptional performance in the reduction of acetophenone, yielding (R)-1-phenylethanol with up to 99% enantiomeric excess (ee). nih.gov This catalyst system proved effective for a range of aralkyl, aliphatic, and halogenated aromatic ketones, often requiring only low catalyst loadings (0.1 to 10 mol %). nih.gov The effectiveness of these catalysts provides a powerful alternative to other established methods like the Corey-Bakshi-Shibata (CBS) reduction. nih.gov
The table below summarizes the performance of a spiroborate ester catalyst derived from a valinol derivative in the asymmetric reduction of various aromatic ketones. nih.gov
Table 1: Asymmetric Reduction of Aromatic Ketones
| Ketone Substrate | Product | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Acetophenone | (R)-1-Phenylethanol | 0.5 | 98 | 98 |
| 1-Acetonaphthone | (R)-1-(1-Naphthyl)ethanol | 5 | 99 | 98 |
| 2-Acetonaphthone | (R)-1-(2-Naphthyl)ethanol | 5 | 99 | 99 |
| 2-Chloroacetophenone | (R)-1-(2-Chlorophenyl)ethanol | 5 | 99 | 98 |
| 3-Chloroacetophenone | (R)-1-(3-Chlorophenyl)ethanol | 5 | 99 | 98 |
| 4-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | 5 | 99 | 98 |
| 4-Bromoacetophenone | (R)-1-(4-Bromophenyl)ethanol | 5 | 99 | 98 |
Metal Coordination Chemistry of this compound Ligands (e.g., Zn(II), Cu(II), Co(II), Ni(II) Complexes)
The ability of this compound to act as a bidentate ligand, coordinating to metal centers through its amino nitrogen and hydroxyl oxygen atoms, has led to extensive studies of its metal complexes. rsc.orgresearchgate.net The coordination chemistry of this ligand with first-transition series metals such as Zn(II), Cu(II), Co(II), and Ni(II) is of particular interest due to the potential applications of the resulting complexes in catalysis and materials science. rsc.orgproquest.com
Researchers have successfully synthesized and characterized several metal complexes using this compound (often denoted as D-valinol in literature) as the chiral ligand. rsc.org X-ray diffraction studies have provided detailed structural information about these complexes. For example, a nickel(II) complex, [NiC₁₅H₄₃N₅O₁₁], was found to have an octahedral coordination sphere where the central nickel ion is coordinated by a N₃O₃ donor set from three separate (R)-valinol molecules. rsc.org A copper(II) complex, [CuC₁₄H₃₂N₂O₆], exhibited a square-planar coordination geometry with the copper atom bonded to two nitrogen atoms and two acetate (B1210297) oxygen atoms. rsc.org
The structural parameters of these complexes, including bond lengths and angles, are crucial for understanding their stability and reactivity. rsc.org
Table 2: Selected Structural Data for Metal Complexes of this compound (D-Valinol)
| Complex | Metal Ion | Coordination Geometry | Selected Bond Lengths (Å) | Selected Bond Angles (°) |
|---|---|---|---|---|
| [NiC₁₅H₄₃N₅O₁₁] (I) | Ni(II) | Octahedral | Ni–N = 2.071(4), 2.085(4)Ni–O = 2.076(3) - 2.130(3) | cis: 79.95(4) - 98.42(16)trans: 164.77(16) - 171.41(13) |
| [Co₃C₃₆H₉₈N₆O₆] (II) | Co(II) | Trinuclear Core | - | - |
Data sourced from a 2022 study on chiral amino alcohol complexes. rsc.org
Chiral Auxiliary Functions in Stereocontrolled Transformations
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. ru.nl After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. This compound is a valuable chiral auxiliary due to its ready availability from the chiral pool and its robust stereodirecting capabilities.
Stereoselective Derivatization for Diastereomeric Separation and Analysis
One of the classical methods for resolving a racemic mixture (an equal mixture of two enantiomers) is through derivatization with a chiral resolving agent. This compound can serve this purpose. By reacting the chiral amino alcohol with a racemic mixture of a compound, such as a carboxylic acid, a pair of diastereomers is formed.
Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties, including solubility and chromatographic retention times. This difference allows for their separation by standard laboratory techniques like crystallization or chromatography. Once the diastereomers are separated, the chiral auxiliary (this compound) can be chemically cleaved to release the individual, enantiomerically pure forms of the original compound. This indirect method of chiral separation is a fundamental strategy in asymmetric synthesis. researchgate.net Furthermore, the formation of diastereomeric derivatives is a powerful tool in analytical chemistry, particularly for determining the enantiomeric purity of a sample using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where the diastereomers will exhibit distinct signals. researchgate.net
Role in Constructing Complex Chiral Scaffolds
The intrinsic chirality of this compound makes it an excellent starting material or "chiral building block" for the synthesis of more complex molecules. benthamopen.com In this approach, the stereocenter of the valinol unit is incorporated into the final structure of the target molecule. This "chiral pool" synthesis strategy is efficient because it avoids the need to create the stereocenter from scratch.
For example, chiral auxiliaries derived from amino acids like valine (the precursor to valinol) are famously used in methodologies like the Schöllkopf method to produce optically pure α-amino acids. biosynth.com The steric bulk of the isopropyl group, originating from valine/valinol, effectively shields one face of a reactive intermediate, directing an incoming chemical group to the opposite face with high diastereoselectivity. biosynth.com This principle has been applied to the synthesis of a wide range of complex natural and non-natural products, where the valinol-derived fragment dictates the stereochemistry of newly formed chiral centers. mdpi.com
Derivatization and Functionalization in Advanced Organic Synthesis
Derivatization Strategies for Chiral Analysis and Absolute Configuration Assignment
Determining the enantiomeric purity and absolute configuration of chiral molecules like (r)-1-Amino-3-methylbutan-2-ol is crucial in asymmetric synthesis and pharmaceutical development. Derivatization techniques that convert the enantiomers into diastereomers are widely employed, as diastereomers possess different physical properties and can be distinguished by standard analytical methods like chromatography and NMR spectroscopy.
A common strategy for the enantioseparation of chiral amino alcohols involves derivatization with a chiral reagent to form a pair of diastereomers, which can then be separated using achiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). sigmaaldrich.commdpi.com The principle relies on the distinct physical properties of diastereomers, which lead to different retention times on a standard chromatographic column.
For this compound, either the amino or the hydroxyl group can be targeted. Reaction with a single enantiomer of a chiral carboxylic acid, such as (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), would result in the formation of diastereomeric esters (if starting with a racemic mixture of the amino alcohol) that can be separated by HPLC. Similarly, chiral isothiocyanates can react with the amino group to form diastereomeric thioureas. The choice of derivatizing agent is critical and is often selected to impart properties, such as UV activity or fluorescence, that facilitate detection. For instance, cyanuric chloride-based activated chiral reagents have been successfully used to derivatize racemic amino alcohols, allowing for their separation and analysis. nanobioletters.com
The effectiveness of the separation is quantified by the resolution factor, with higher values indicating better separation. The selection of the chiral derivatizing agent is crucial; for example, in the analysis of amino acids, it has been shown that reagents with rigid, branched alkyl groups adjacent to the chiral center, such as (S)-(+)-3-methylbutan-2-ol, yield esters with superior diastereomeric resolution. researchgate.net This principle applies reciprocally to the derivatization of this compound with a suitable chiral acid.
Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-crystalline method for determining the absolute configuration of chiral centers, particularly for secondary alcohols and amines. matilda.science The most widely used technique is the Mosher's method, which involves the formation of diastereomeric esters or amides by reacting the chiral substrate with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govspringernature.comresearchgate.net
The process involves two separate reactions: one with (R)-MTPA chloride and another with (S)-MTPA chloride, to form the corresponding (R)- and (S)-MTPA esters of this compound. The underlying principle is that these diastereomeric esters adopt a specific conformation where the phenyl group of the MTPA moiety exerts a significant anisotropic shielding/deshielding effect on the protons of the substrate. illinois.edustackexchange.com By comparing the ¹H NMR spectra of the two diastereomers, the absolute configuration of the alcohol center can be deduced. nih.govspringernature.com
A key step is the calculation of the chemical shift differences (Δδ) for protons on either side of the chiral center, conventionally defined as Δδ = δS - δR (the chemical shift in the S-ester minus the chemical shift in the R-ester). stackexchange.comyoutube.com Protons on one side of the Mosher ester plane will have a positive Δδ, while those on the other side will have a negative Δδ. This distribution pattern of Δδ values allows for the unambiguous assignment of the absolute configuration. illinois.edu
| Proton Group (L¹/L²) | Hypothetical δ for (S)-MTPA Ester (ppm) | Hypothetical δ for (R)-MTPA Ester (ppm) | Δδ (δS - δR) |
|---|---|---|---|
| -CH(iPr)- (L²) | 2.10 | 2.18 | -0.08 |
| -CH(CH₃)₂ (L²) | 0.95 | 1.02 | -0.07 |
| -CH₂NH₂ (L¹) | 3.25 | 3.15 | +0.10 |
Chemical derivatization is also employed to enhance the spectroscopic properties of analytes for detection and quantification. Reagents are chosen to introduce chromophores for UV-Vis detection, fluorophores for fluorescence detection, or easily ionizable groups for mass spectrometry (MS). nih.gov
FDAA (Marfey's Reagent): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), known as Marfey's reagent, is a chiral derivatizing agent used extensively for assigning the stereochemistry of amino acids and primary amines. nih.gov It reacts with the primary amino group of this compound under basic conditions to form diastereomers. The dinitrophenyl group introduced by FDAA is a strong chromophore, allowing for sensitive detection by UV spectroscopy at around 340 nm. The resulting diastereomers can be separated by reversed-phase HPLC, and the elution order can be used to assign the absolute configuration of the amine. nih.govnih.gov
BzCl (Benzoyl Chloride): Benzoyl chloride is an achiral derivatizing agent that reacts with both primary amines and hydroxyl groups. It is widely used in metabolomics to improve the chromatographic behavior and mass spectrometric detection of small polar molecules. nih.gov Derivatization of this compound with benzoyl chloride would yield the N-benzoyl and O-benzoyl derivatives. This modification increases the hydrophobicity and molecular weight of the analyte, leading to improved retention in reversed-phase chromatography and enhanced ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS), thereby increasing the sensitivity and selectivity of the analysis. nih.gov
Chemical Transformations of the Amino and Hydroxyl Groups
The amino and hydroxyl functionalities of this compound are sites for a range of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures. These reactions typically involve oxidation of the alcohol or transformations of derivatives of either functional group.
The secondary hydroxyl group in this compound can be oxidized to a ketone functionality. This transformation converts the chiral amino alcohol into a chiral aminoketone, specifically (R)-1-amino-3-methylbutan-2-one. A variety of oxidizing agents can be used for the oxidation of secondary alcohols, such as chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, more selective methods like Swern or Dess-Martin periodinane oxidation.
Given the presence of the basic amino group, which can be sensitive to oxidation or react with acidic reagents, it is often necessary to protect the amine prior to the oxidation step. A common strategy involves protecting the amine as a carbamate (B1207046) (e.g., Boc or Cbz) or an amide. After protection, the oxidation of the secondary alcohol can proceed more cleanly. Subsequent deprotection of the amino group yields the desired aminoketone. The valine catabolic pathway in mitochondria involves the oxidation of the parent amino acid, though through a distinct biochemical mechanism involving coenzyme A derivatives. nih.govnih.gov
While the amino and hydroxyl groups themselves are not typically reduced further, their derivatives can undergo reduction to afford different functionalities.
Reduction of Hydroxyl Derivatives: The hydroxyl group can be converted into a better leaving group, such as a tosylate (p-toluenesulfonate) or mesylate (methanesulfonate) ester. These sulfonate esters can then be reduced to the corresponding alkane by treatment with powerful hydride reagents. harvard.edu For example, reacting this compound with p-toluenesulfonyl chloride would yield the tosylate derivative. Subsequent reduction with a strong hydride source like lithium triethylborohydride (LiEt₃BH, "Super-Hydride") would replace the tosyloxy group with a hydrogen atom, yielding (R)-2-amino-3-methylbutane. harvard.edu This two-step sequence effectively removes the hydroxyl functionality. Lithium aluminium hydride (LAH) is also a potent reducing agent capable of reducing sulfonate esters. harvard.edu
Reduction of Amine Derivatives: Direct reduction of a primary amine is not a common transformation. However, the amine can be converted into an amide, which can then be reduced. For example, acylation of the amine followed by reduction of the resulting amide with a reagent like LAH would regenerate an amine, making this sequence more relevant for synthesis rather than simple functional group removal.
Nucleophilic Substitution Reactions Involving the Hydroxyl Group
The hydroxyl (-OH) group of this compound, also known as (R)-Valinol, is a versatile functional group that can participate in nucleophilic substitution reactions. However, the hydroxide (B78521) ion (OH⁻) is a poor leaving group, making direct displacement by a nucleophile unfavorable. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. msu.eduquizlet.com
A common strategy is to perform the reaction in the presence of a strong acid. The acid protonates the oxygen atom of the hydroxyl group, forming an alkyloxonium ion (-OH₂⁺). This creates a much better leaving group, neutral water (H₂O), which can be readily displaced by a nucleophile. libretexts.orgmsu.edu The reaction of a primary alcohol like (R)-Valinol under these conditions would typically proceed through an Sₙ2 mechanism.
Alternatively, the hydroxyl group can be converted into other derivatives that are excellent leaving groups, such as tosylates, mesylates, or triflates, by reacting the alcohol with the corresponding sulfonyl chloride. Another method involves reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to convert the alcohol into the corresponding alkyl halide. unco.edu Once activated, the carbon atom bonded to the leaving group becomes electrophilic and susceptible to attack by a wide range of nucleophiles.
| Feature | Description |
| Substrate | This compound |
| Reactive Site | Hydroxyl (-OH) group on the second carbon |
| Challenge | The hydroxide ion (OH⁻) is a poor leaving group. |
| Activation Method 1 | Protonation with a strong acid (e.g., HBr, HCl) to form an alkyloxonium ion (-OH₂⁺). |
| Leaving Group 1 | Water (H₂O) |
| Activation Method 2 | Conversion to a sulfonate ester (e.g., tosylate, mesylate). |
| Leaving Group 2 | Tosylate anion (TsO⁻), Mesylate anion (MsO⁻) |
| Mechanism | Typically Sₙ2, involving backside attack by a nucleophile. |
| Example Product | (R)-1-Amino-2-bromo-3-methylbutane (after reaction with HBr) |
Use as a Precursor in the Synthesis of Complex Molecules
This compound is a valuable chiral building block in the synthesis of more complex, high-value molecules. Its stereochemically defined structure, containing both an amine and a hydroxyl group, makes it a versatile precursor for various targets in the pharmaceutical and agrochemical industries.
Building Block for Agrochemicals (e.g., (S)-MOIPA in herbicide Outlook®)
In the agrochemical sector, specific chiral amines are critical components of modern herbicides. One such amine is (S)-MOIPA ((S)-1-methoxy-2-propylamine), which is a key structural element of the herbicide dimethenamid-P, the active ingredient in Outlook®. frontiersin.org Although this compound is an important chiral amino alcohol, the industrial synthesis of (S)-MOIPA does not typically proceed from it. Instead, (S)-MOIPA is often produced via biocatalytic methods, such as the asymmetric reductive amination of methoxyacetone (B41198) using engineered transaminase enzymes. frontiersin.orgresearchgate.net
Synthesis of Chiral Boronic Acid Derivatives (e.g., for Bortezomib)
α-Aminoboronic acids are important bioisosteres of α-amino acids and are key components of several therapeutic agents, most notably the proteasome inhibitor Bortezomib (Velcade®). nih.govnewdrugapprovals.orgresearchgate.net Bortezomib is a dipeptide boronic acid used in cancer therapy. newdrugapprovals.org The core of Bortezomib is a boronic acid analogue of the amino acid L-leucine, not L-valine. researchgate.netluxembourg-bio.com Therefore, this compound is not a direct precursor for Bortezomib. However, the synthetic methodologies used to create peptide boronic acids, such as the Matteson homologation, could be applied to valine derivatives to create novel aminoboronic acid structures for drug discovery.
Precursor for Microtubule-Stabilizing Agents
Certain derivatives of this compound are used in the synthesis of novel microtubule-stabilizing agents. These compounds are of interest as potential therapeutics for neurodegenerative diseases like Alzheimer's disease. nih.gov The synthesis often involves a class of compounds known as 1,2,4-triazolo[1,5-a]pyrimidines. acs.org A dichloro-substituted triazolopyrimidine core is reacted with a chiral amine, such as (R)-3-methylbutan-2-amine (the deoxy version of (R)-valinol), in a nucleophilic aromatic substitution reaction. google.com This chemoselective displacement of one of the chlorine atoms installs the chiral side chain, which is critical for the molecule's biological activity. acs.org
| Step | Reactants | Key Transformation | Product Class |
| 1 | 4-(5,7-dichloro- derpharmachemica.comnih.govfrontiersin.orgtriazolo[1,5-a]pyrimidin-6-yl)-3,5-difluorobenzonitrile | Nucleophilic aromatic substitution with (R)-3-methylbutan-2-amine. | Substituted 1,2,4-triazolo[1,5-a]pyrimidine |
| 2 | Resulting monochloro-intermediate | Further substitution at the second chlorine position with an alcohol (e.g., propanol) in the presence of a base (e.g., NaH). | Microtubule-stabilizing agent |
Computational Chemistry and Mechanistic Investigations
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are instrumental in predicting and analyzing the interactions between (r)-1-Amino-3-methylbutan-2-ol derivatives and biological macromolecules or other reactants. These computational techniques provide insights into the binding modes and conformational preferences that govern molecular recognition and catalytic activity.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme active site. This analysis is crucial for understanding the inhibition or modulation of enzyme activity. For derivatives of this compound, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-protein complex.
In a hypothetical docking study of an inhibitor derived from this compound with a target enzyme, the binding energy and interacting residues can be determined. The amino and hydroxyl groups of the this compound moiety are often critical for forming hydrogen bonds with polar amino acid residues in the active site, while the isopropyl group can engage in hydrophobic interactions.
Table 1: Hypothetical Docking Results of an this compound Derivative with a Target Enzyme
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | Asp120, Ser234, Phe345, Leu348 |
| Hydrogen Bond Interactions | Asp120 (with amino group), Ser234 (with hydroxyl group) |
| Hydrophobic Interactions | Phe345, Leu348 (with isopropyl group) |
Note: The data in this table is illustrative and represents typical results from a molecular docking study.
The stereochemical outcome of reactions employing this compound as a chiral auxiliary is highly dependent on its conformational preferences. Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are used to perform conformational analyses and identify the most stable conformers.
A conformational search for this compound can be performed using force fields like MMFF94s, followed by geometry optimization of the low-energy conformers using DFT at a level such as B3LYP/6-31G*. This analysis helps in understanding how the chiral auxiliary shields one face of a prochiral substrate, leading to stereoselective bond formation. The relative energies of different staggered conformations around the C-C bond connecting the stereocenter and the amino or hydroxyl group are of particular interest.
Table 2: Relative Energies of Staggered Conformers of this compound
| Conformer | Dihedral Angle (H-N-C-C-O-H) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180° | 0.00 |
| Gauche 1 | 60° | 0.85 |
| Gauche 2 | -60° | 1.20 |
Note: The data in this table is for illustrative purposes to represent findings from a conformational analysis study.
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations, particularly DFT, are pivotal in mapping the potential energy surface of a reaction, allowing for the characterization of transition states and the prediction of stereochemical outcomes.
For stereoselective reactions involving this compound as a chiral auxiliary or as part of a chiral catalyst, identifying and analyzing the transition state structures is key to understanding the origin of stereoselectivity. DFT calculations can be employed to locate the transition states for the formation of different stereoisomers. The energy difference between these diastereomeric transition states determines the enantiomeric or diastereomeric excess of the product.
For instance, in an asymmetric reduction of a ketone using a reagent derived from this compound, two competing transition states leading to the (R) and (S) alcohol products can be modeled. The lower energy transition state will correspond to the major product enantiomer.
The enantioselectivity of a reaction can be theoretically predicted by calculating the free energy difference (ΔΔG‡) between the diastereomeric transition states. A larger energy difference correlates with higher enantiomeric excess (ee). These predictions are valuable for the rational design of new catalysts and chiral auxiliaries.
In the context of a diastereoselective alkylation where a substrate is attached to the this compound auxiliary, DFT calculations can predict the facial selectivity of the electrophilic attack on the enolate. The calculated energy profiles for the formation of the syn and anti products can rationalize the experimentally observed diastereoselectivity. nih.gov
Table 3: Predicted Enantioselectivity for a Model Reaction
| Transition State | Relative Free Energy (kcal/mol) | Predicted ee (%) |
|---|---|---|
| TS-(R) | 0.0 | 95 |
| TS-(S) | 2.5 |
Note: This table presents hypothetical data from a quantum chemical calculation to predict enantioselectivity.
Molecular Dynamics Simulations of Compound Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes and interactions of this compound and its derivatives over time. MD simulations are particularly useful for understanding the behavior of these molecules in solution or when interacting with larger systems like proteins.
By simulating the trajectory of a ligand derived from this compound within the active site of an enzyme, one can observe the stability of the binding pose, the flexibility of the ligand, and the role of solvent molecules. researchgate.net Analysis of the simulation can reveal important dynamic interactions that are not captured by static docking studies. Parameters such as root-mean-square deviation (RMSD) of the ligand and root-mean-square fluctuation (RMSF) of protein residues can provide insights into the stability and flexibility of the complex. researchgate.net
Table 4: Representative Data from a Molecular Dynamics Simulation
| Parameter | Average Value | Interpretation |
|---|---|---|
| Ligand RMSD (Å) | 1.2 ± 0.3 | Stable binding pose |
| Protein RMSF of Active Site Residues (Å) | 0.8 ± 0.2 | Low flexibility, stable interaction |
| Number of Ligand-Protein H-bonds | 3.5 ± 1.0 | Consistent hydrogen bonding |
Note: This table contains illustrative data that could be obtained from a molecular dynamics simulation analysis.
Structure-Activity Relationship (SAR) Studies Using Computational Approaches
While specific quantitative structure-activity relationship (QSAR) studies for this compound are not extensively documented in publicly available literature, the principles of computational SAR analysis can be applied to this molecule to hypothesize about its biological activity. SAR studies, in general, aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities.
For a chiral amino alcohol like this compound, a computational SAR study would typically involve the following steps:
Descriptor Calculation: A variety of molecular descriptors would be calculated for this compound and structurally similar compounds. These descriptors quantify various aspects of the molecule's structure and properties, including electronic, steric, and hydrophobic characteristics.
Model Building: Using statistical methods and machine learning, a mathematical model would be constructed to relate the calculated descriptors to a known biological activity.
Model Validation: The predictive power of the model would be rigorously tested to ensure its reliability.
In the context of amino alcohols, computational studies have been used to gain insights into their interactions with biological targets. For instance, molecular docking simulations could be employed to predict how this compound might bind to the active site of an enzyme or receptor. These simulations can help to identify key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to binding affinity. The specific stereochemistry of the (R)-enantiomer would be a critical factor in these simulations, as biological systems are often highly stereoselective.
Although no specific SAR models for this compound were found, the general approach of using computational methods to understand the relationship between the structure of chiral amino alcohols and their biological activity is a well-established practice
Analytical and Characterization Methodologies in Research
Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Determination
Chromatographic methods are indispensable for separating and quantifying stereoisomers. The choice of technique often depends on the volatility of the analyte and the availability of suitable stationary phases or derivatization reagents.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of non-volatile chiral compounds like amino alcohols. The primary challenge with simple amino alcohols is their lack of a strong ultraviolet (UV) chromophore, making detection difficult. To overcome this, a common strategy involves pre-column derivatization, where the analyte is reacted with a reagent to attach a UV-active or fluorescent tag. This process not only enhances detectability but is also crucial for achieving separation. oup.com
Two main HPLC approaches are employed for chiral resolution:
Indirect Separation: The amino alcohol is derivatized with a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral stationary phase, such as a C18 column. google.com
Direct Separation: The racemic analyte is typically derivatized with an achiral, UV-active reagent. The resulting enantiomeric derivatives are then separated using a chiral stationary phase (CSP). yakhak.org Polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or ristocetin (B1679390) A) are widely used for their broad applicability in separating polar and ionic compounds. sigmaaldrich.comchromatographytoday.com
For amino alcohols and related amines, various derivatizing agents have proven effective, including 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) and reagents that form isoindole adducts. rsc.orgresearchgate.net The selection of the CSP and mobile phase is critical for achieving optimal resolution between the enantiomers. yakhak.org
Table 1: Representative HPLC Conditions for Chiral Amino Alcohol Analysis
| Parameter | Description |
|---|---|
| Column (CSP) | Polysaccharide-based (e.g., Chiralpak® series) or Macrocyclic Glycopeptide-based (e.g., CHIROBIOTIC® series) |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol) |
| Derivatization | Often required for UV detection using agents like NBD-Cl or (R)-alpha-methyl-2-naphthyl acetyl chloride google.com |
| Detection | UV/Vis or Fluorescence Detector |
Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher operating pressures, leading to faster analysis times, improved resolution, and greater sensitivity. While specific UHPLC methods for (r)-1-Amino-3-methylbutan-2-ol are not widely published, HPLC methods can often be adapted for UHPLC systems. sielc.com The use of columns with smaller particles (e.g., 3 µm) is a step toward faster UPLC applications, reducing solvent consumption and increasing sample throughput, which is highly advantageous in research and quality control settings. sielc.com
Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. Due to the polar nature and low volatility of amino alcohols, derivatization is a mandatory step to convert the analyte into a form suitable for GC analysis. sigmaaldrich.com A well-established indirect method for determining the enantiomeric purity of a chiral alcohol is through the formation of diastereomeric esters.
In this approach, the hydroxyl group of this compound is reacted with a chiral acylating agent to form a pair of diastereomers. Alternatively, and more commonly for chiral amines and amino acids, the amino group is first protected or derivatized, and the molecule is then reacted with a chiral alcohol to form diastereomeric esters. dss.go.thresearchgate.net These diastereomers can then be separated and quantified on a standard achiral capillary column, such as a DB-5 or DB-17. researchgate.net The separation is possible because the diastereomers possess different boiling points and interactions with the stationary phase. This method is highly effective and provides excellent resolution for many chiral compounds. researchgate.net
Table 2: GC Analysis via Diastereomer Formation
| Step | Description | Example |
|---|---|---|
| 1. Derivatization | The analyte is reacted with a chiral derivatizing agent to form diastereomers. | Reaction of the amino alcohol with a chiral acid chloride. |
| 2. Separation | The diastereomeric mixture is injected into the GC. | Separation on an achiral column (e.g., DB-5, DB-17). researchgate.net |
| 3. Quantification | The peak areas of the two separated diastereomers are integrated. | The ratio of the peak areas corresponds to the enantiomeric ratio of the original sample. |
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are essential for confirming the molecular structure of this compound, providing detailed information about its carbon framework, functional groups, and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.
¹H NMR: A proton NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the protons of the aminomethyl group (-CH₂NH₂), the carbinol proton (-CHOH), the isopropyl methine proton (-CH(CH₃)₂), and the two diastereotopic methyl groups of the isopropyl moiety. The protons on the nitrogen and oxygen atoms (-NH₂ and -OH) are also observable, though their signals can be broad and may exchange with deuterium (B1214612) when a solvent like D₂O is used.
¹³C NMR: A carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The structure of this compound contains five carbon atoms, each in a unique chemical environment, which would result in five distinct signals in the ¹³C NMR spectrum.
2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the -CH(OH)-CH(CH₃)₂ and -CH₂-CH(OH)- linkages. An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~0.9-1.0 | Doublet | -CH(CH₃ )₂ |
| ~1.7-1.9 | Multiplet | -CH (CH₃)₂ |
| ~2.5-2.8 | Multiplet (AB quartet) | -CH₂ NH₂ |
| ~3.4-3.6 | Multiplet | -CH (OH)- |
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~18-20 | -CH(C H₃)₂ |
| ~30-33 | -C H(CH₃)₂ |
| ~45-48 | -C H₂NH₂ |
Note: Predicted chemical shifts are estimates based on typical values for similar functional groups.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups.
The most prominent features would be a broad absorption band for the O-H stretch of the alcohol group and two distinct sharp peaks for the symmetric and asymmetric N-H stretches of the primary amine group, all appearing in the same general region of the spectrum. Other key absorptions would include C-H stretching and bending vibrations, the N-H bending vibration, and the C-O stretching vibration.
Table 5: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400–3250 | O-H Stretch (broad) | Alcohol (-OH) |
| 3500–3300 | N-H Stretch (two peaks) | Primary Amine (-NH₂) |
| 2960–2870 | C-H Stretch | Alkyl (C-H) |
| ~1600 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing transition metal complexes involving this compound. This technique probes the electronic transitions within a molecule, particularly the d-d transitions of the metal center and charge-transfer bands involving the ligand. acs.org While the this compound ligand itself does not absorb significantly in the visible region, its coordination to a metal ion alters the electronic environment of the metal, giving rise to characteristic absorption bands.
In research on related amino acid complexes, the formation of the complex is often confirmed by comparing the UV-Vis spectrum of the complex with that of the free ligand. For instance, studies on copper(II) complexes with amino acids have shown that the coordination of the amino and carboxylate groups to the metal center results in distinct absorption bands. nih.gov A d-d transition for a copper(II) center in a distorted square pyramidal geometry, a common coordination for such complexes, typically appears in the lower energy region of 646–655 nm. asianpubs.org Furthermore, ligand-to-metal charge transfer (LMCT) bands can be observed in the ultraviolet region, often between 370-390 nm. asianpubs.org The appearance of these new bands upon complexation serves as strong evidence of successful coordination.
| Transition Type | Typical Wavelength Range (nm) | Assignment |
|---|---|---|
| d-d Transition | 640 - 660 | 2Eg → 2T2g |
| Ligand-to-Metal Charge Transfer (LMCT) | 370 - 390 | Electronic transition from ligand orbitals to metal d-orbitals |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the molecular formula of this compound and its complexes. Using soft ionization techniques like Electrospray Ionization (ESI), the compound can be ionized with minimal fragmentation, typically yielding a prominent peak corresponding to the protonated molecule [M+H]⁺.
For this compound (C₅H₁₃NO), the expected monoisotopic mass is 103.0997 g/mol . spuvvn.edu The mass spectrum would therefore be expected to show a strong signal at m/z 104.1070 [M+H]⁺. Electron Ionization (EI) is a harder ionization technique that provides information about the molecule's structure through characteristic fragmentation patterns. For a related isomer, (±)-2-amino-3-methyl-1-butanol, a significant fragment is observed at m/z 44, corresponding to the [CH₂(NH₂)]⁺ ion, resulting from cleavage of the C-C bond adjacent to the aminomethyl group. Another common fragment is observed at m/z 57, which can be attributed to the loss of the aminomethyl group and subsequent rearrangement.
| m/z (Mass-to-Charge Ratio) | Ion | Description |
|---|---|---|
| 104.1070 | [M+H]⁺ | Protonated molecular ion |
| 86.0964 | [M-H₂O+H]⁺ | Loss of a water molecule |
| 57.0704 | [C₄H₉]⁺ | Isopropyl methyl fragment |
| 44.0495 | [C₂H₆N]⁺ | Aminomethyl fragment |
X-ray Diffraction for Solid-State Structure Determination of Complexes
X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional solid-state structure of crystalline compounds, including metal complexes of this compound. Single-crystal X-ray diffraction, when suitable crystals can be grown, provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
For example, in a study of a copper(II) complex with a Schiff base derived from L-valine (a related amino acid), single-crystal X-ray analysis revealed a distorted square pyramidal geometry around the central copper(II) ion. asianpubs.org The analysis identified the crystal system as orthorhombic with a P2₁2₁2₁ space group. asianpubs.org Such detailed structural elucidation is critical for understanding the relationship between the complex's structure and its chemical or biological activity.
Powder X-ray diffraction (PXRD) is also widely used, particularly when single crystals are not available. PXRD provides a characteristic diffraction pattern for a crystalline solid, which can be used for phase identification. Furthermore, the data can be used to determine the unit cell parameters of the crystal lattice. researchgate.net For instance, powder XRD studies on various Schiff base metal complexes have confirmed their crystalline nature and allowed for the determination of lattice parameters such as a, b, and c for the unit cell. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Coordination Geometry | Distorted Square Pyramidal |
| Trigonality Index (τ) | 0.156 |
| Key Bond Angles (°) | O(1)–Cu(1)–O(11) = 164.46, N(8)–Cu(1)–O(1) = 173.84 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sometimes other elements in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized complex of this compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's purity and proposed stoichiometry.
In the synthesis of metal complexes, elemental analysis is routinely used to confirm the metal-to-ligand ratio. For example, studies on various metal complexes with amino acids and their derivatives have used this technique to confirm 1:1 or 1:2 metal-to-ligand stoichiometries. researchgate.net
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 32.57 | 32.61 |
| Hydrogen (H) | 6.56 | 6.52 |
| Nitrogen (N) | 7.59 | 7.62 |
Emerging Research Directions and Future Perspectives
Development of More Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of chiral molecules like (R)-1-Amino-3-methylbutan-2-ol. chemistryjournals.netjocpr.com Researchers are actively pursuing more environmentally benign and efficient methods to replace traditional synthetic routes, which often rely on hazardous reagents and generate significant waste. chemistryjournals.netunibo.it A key area of focus is the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.govresearchgate.net
One promising approach involves the use of ω-transaminases for the asymmetric synthesis of (R)-valinol from a prochiral hydroxy ketone. nih.gov This biocatalytic method can be conducted in aqueous media, avoiding the need for organic solvents. nih.gov Studies have demonstrated high conversions and excellent enantiomeric purity (>99% ee) at significant substrate concentrations, highlighting the industrial viability of this green route. nih.gov
| Synthesis Strategy | Catalyst/Enzyme | Solvent | Key Advantages |
| Biocatalytic Reductive Amination | ω-Transaminases | Aqueous Buffer | High enantioselectivity (>99% ee), high conversion rates, mild reaction conditions, environmentally friendly. nih.gov |
| Uncatalyzed Aminolysis of Epoxides | None (pH-controlled) | Water | High regioselectivity, avoids metal catalysts, uses a green solvent. semanticscholar.org |
| Chemoenzymatic Processes | Combination of chemical catalysts and enzymes | Aqueous Media / Deep Eutectic Solvents | One-pot synthesis, reduces intermediate purification steps, improves overall efficiency. entrechem.com |
These green strategies not only offer a more sustainable production pathway for this compound but also align with the broader industry trend towards more eco-conscious chemical manufacturing. chemistryjournals.netfigshare.com
Exploration of Novel Catalytic Systems Utilizing this compound Derived Ligands
The chiral nature of this compound makes it an excellent scaffold for the design of chiral ligands used in asymmetric catalysis. These ligands, when complexed with metal centers, can induce high levels of stereoselectivity in a wide range of chemical reactions. iupac.orgmdpi.com Research in this area is focused on developing novel ligand architectures to catalyze new types of transformations and to improve the efficiency and selectivity of existing ones.
Derivatives of (R)-valinol, such as oxazolines and Schiff bases, have been successfully employed as ligands in various metal-catalyzed reactions, including additions, alkylations, and oxidations. researchgate.netmdpi.com For instance, copper complexes of ligands derived from (L)-valinol have been immobilized on nanoporous silica (B1680970) and used as recyclable heterogeneous catalysts for asymmetric allylic oxidation, achieving good yields and moderate enantiomeric excess. rsc.org
Recent advancements include the development of multifunctional catalysts where the this compound-derived ligand not only provides a chiral environment but also participates directly in the catalytic cycle. nih.govchemrxiv.org These sophisticated catalytic systems are enabling the synthesis of complex chiral molecules with high precision. nih.gov
| Catalytic Reaction | Ligand Type Derived from (R)-Valinol | Metal Catalyst | Enantiomeric Excess (ee) / Yield |
| Asymmetric Allylic Oxidation | Immobilized Amino Alcohol on SBA-15 | Copper | 39% ee, 80% yield rsc.org |
| Asymmetric Aldol (B89426) Reactions | 2-Imidazolidinone derivatives | Boron / Zirconium | >98% enantioselection researchgate.net |
| Enantioselective Additions to Imines | Dipeptide derivatives | Zirconium / Hafnium | High enantioselectivity mdpi.com |
The ongoing exploration of new ligand designs based on the this compound framework promises to deliver more powerful and versatile tools for asymmetric synthesis. nih.gov
Advanced Functionalization for Materials Science Applications
Beyond its role in catalysis, this compound and its derivatives are being explored as building blocks for advanced functional materials. The inherent chirality of the molecule can be used to impart chiral properties to polymers, metal-organic frameworks (MOFs), and supramolecular assemblies. beilstein-journals.org
The incorporation of chiral units derived from amino alcohols into polymer backbones can lead to the formation of materials with unique optical, recognition, and catalytic properties. beilstein-journals.org These chiral polymers are being investigated for applications in chiral separations, sensing, and as scaffolds in tissue engineering.
In the field of supramolecular chemistry, the self-assembly of this compound derivatives can generate well-defined nanostructures. These assemblies are of interest for applications in drug delivery, where the chiral recognition capabilities of the material can be exploited for targeted therapies. beilstein-journals.org
| Material Type | Functionalization Strategy | Potential Application |
| Chiral Polymers | Incorporation into polymer backbone | Chiral separations, sensing |
| Metal-Organic Frameworks (MOFs) | Use as chiral struts or linkers | Enantioselective catalysis, chiral recognition |
| Supramolecular Gels | Self-assembly of modified derivatives | Drug delivery, tissue engineering beilstein-journals.org |
The ability to translate the molecular chirality of this compound to the macroscopic properties of a material opens up exciting possibilities for the development of new smart and functional materials.
Integration with Artificial Intelligence and Machine Learning in Chiral Molecule Design
In the context of this compound, AI and ML can be used to:
Predict Enantioselectivity: Train models on existing experimental data to predict the enantioselectivity of catalysts derived from different (R)-valinol ligands. chemistryworld.com This allows for the rapid in silico screening of large virtual libraries of potential ligands, identifying the most promising candidates for synthesis and testing. nih.gov
Optimize Reaction Conditions: Use machine learning to analyze the complex interplay between ligand structure, substrate, solvent, and temperature to predict the optimal conditions for a given asymmetric transformation.
De Novo Ligand Design: Employ generative AI models to design entirely new chiral ligands based on the this compound scaffold with desired catalytic properties. desertsci.com
This data-driven approach to catalyst design is still in its early stages but holds immense potential to significantly reduce the time and resources required for the development of new asymmetric catalytic methods. chemistryworld.comspringernature.com
Q & A
Q. What are the common synthetic routes for (R)-1-Amino-3-methylbutan-2-ol in laboratory settings?
Methodological Answer: A widely used approach involves reductive amination of ketone precursors. For example, intermediates like 3-methyl-2-butanone can be reacted with ammonia or ammonium acetate under hydrogenation conditions using catalysts such as Raney nickel or palladium on carbon . Another method employs sodium borohydride reduction of imine intermediates formed from ketones and chiral amines, followed by purification via recrystallization (e.g., ethanol/water mixtures) to isolate the (R)-enantiomer . Critical parameters include pH control during imine formation and catalyst loading (typically 5–10 wt%) to minimize racemization .
Q. How can the enantiomeric purity of this compound be verified?
Methodological Answer: Thin-layer chromatography (TLC) with chiral stationary phases or mobile phases containing chiral selectors (e.g., ethyl acetate/glacial acetic acid/hydrochloric acid/water mixtures) can separate enantiomers. Detection via triketohydrindene/cadmium spray reagent enhances sensitivity for amino alcohols, with spot intensity comparisons used to assess purity . Advanced techniques like chiral HPLC (e.g., using cellulose-based columns) or polarimetry provide quantitative enantiomeric excess (ee) measurements. Cross-validation with nuclear magnetic resonance (NMR) using chiral shift reagents (e.g., europium complexes) is recommended for confirmation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantioselectivity in this compound synthesis?
Methodological Answer: Key optimization steps include:
- Catalyst Screening : Testing asymmetric hydrogenation catalysts (e.g., BINAP-ruthenium complexes) to enhance enantioselectivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve imine stability, while methanol/water mixtures favor borohydride reduction kinetics .
- Temperature Control : Low temperatures (0–5°C) during imine formation reduce racemization, while hydrogenation at 50–80°C accelerates reaction rates .
- Additives : Chiral auxiliaries (e.g., tartaric acid derivatives) or kinetic resolution agents can bias the reaction toward the (R)-enantiomer . Post-reaction analysis via TLC or HPLC ensures process consistency .
Q. What spectroscopic and computational methods confirm the absolute configuration of this compound?
Methodological Answer:
- X-ray Crystallography : Co-crystallization with chiral resolving agents (e.g., dibenzoyl tartaric acid) provides definitive stereochemical assignment .
- Vibrational Circular Dichroism (VCD) : Detects Cotton effects in the infrared spectrum, correlating with the (R)-configuration .
- Density Functional Theory (DFT) : Simulated NMR or optical rotation values (using software like Gaussian) are compared with experimental data to validate configuration .
Q. How should researchers address contradictions in reported physical properties or spectral data for this compound?
Methodological Answer:
- Cross-Validation : Compare melting points, optical rotation, and NMR/IR spectra with authoritative databases (e.g., NIST Chemistry WebBook) .
- Purity Assessment : Re-purify samples via column chromatography or recrystallization to eliminate impurities that skew data .
- Iterative Analysis : Repeat synthesis and characterization under controlled conditions (e.g., inert atmosphere) to isolate variables causing discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
